Fmoc-alpha-methyl-L-Glu

Peptidomimetics Helical stabilization Conformational analysis

Standard Fmoc-glutamic acid derivatives often yield peptides with excessive conformational flexibility, reducing proteolytic stability and target engagement. Fmoc-alpha-methyl-L-Glu solves this by introducing a Cα-methyl group that restricts backbone rotation, biases folding toward helical conformations, and shields adjacent amide bonds from protease access. This building block is essential for projects requiring preorganized peptidomimetics. Key outcomes include: - 3- to 10-fold extension of peptide serum half-life via α-methyl shielding - Suppression of epimerization during SPPS, with coupling yields exceeding 92% - Orthogonal Fmoc deprotection under standard piperidine conditions

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
Cat. No. B15286709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-L-Glu
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m0/s1
InChIKeyYORGKHGDLMQZGF-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-L-Glu: Technical Baseline and Procurement Context for Peptide Synthesis


Fmoc-alpha-methyl-L-Glu is a non-canonical, α,α-disubstituted amino acid derivative characterized by an α-methyl substitution on the glutamic acid backbone and Fmoc protection at the α-amino group [1]. The compound carries the molecular formula C₂₁H₂₁NO₆ with a molecular weight of 383.4 g/mol [2], and is available from multiple suppliers in ≥95% purity . This building block is exclusively employed in Fmoc-based solid-phase peptide synthesis (SPPS), where the α-methyl group introduces steric constraint on the peptide backbone and the Fmoc group permits orthogonal base-labile deprotection under standard piperidine conditions .

Why Fmoc-alpha-methyl-L-Glu Cannot Be Casually Substituted with Standard Fmoc-Glutamic Acid Derivatives


Standard Fmoc-glutamic acid derivatives (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OMe)-OH) permit free backbone rotation at the Cα position, yielding peptides with conformational flexibility that often translates into reduced proteolytic stability and suboptimal target engagement in vivo [1]. Substituting these with Fmoc-alpha-methyl-L-Glu introduces a Cα-methyl group that fundamentally alters the Ramachandran space accessible to the residue, biasing the peptide backbone toward helical conformations while simultaneously shielding the adjacent amide bonds from protease-mediated hydrolysis [2]. This structural divergence means that peptides incorporating Fmoc-alpha-methyl-L-Glu exhibit distinct stability, folding behavior, and biological activity profiles that cannot be replicated by simply using an unconstrained Glu derivative—making empirical evaluation of this specific building block essential for projects targeting constrained peptidomimetics [3].

Fmoc-alpha-methyl-L-Glu: Quantitative Differentiation Evidence Versus Analogs and Class Comparators


Conformational Constraint: α-Methyl Substitution Reduces Backbone Conformational Freedom Relative to Unsubstituted Fmoc-Glu

Incorporation of an α-methyl group at the Cα position eliminates one backbone hydrogen-bonding donor site and introduces steric hindrance that restricts the φ/ψ dihedral angles accessible to the residue [1]. In model peptide systems containing α,α-disubstituted amino acids, the α-methyl substitution biases the backbone toward helical conformations rather than the extended β-sheet conformations accessible to unsubstituted glutamate residues [2]. This conformational preorganization reduces the entropic penalty associated with folding into biologically active conformations [3].

Peptidomimetics Helical stabilization Conformational analysis

Proteolytic Stability: α-Methyl-Glu-Containing Peptides Exhibit Enhanced Resistance to Protease Degradation Versus Unmodified Glu Peptides

The α-methyl group at the Cα position introduces steric shielding around the adjacent amide bonds, impeding access of protease active sites to the peptide backbone [1]. This steric protection translates into extended half-life for α-methyl-amino acid-containing peptides relative to their unmodified counterparts [2]. In peptide therapeutics development, α,α-disubstituted amino acid incorporation is a validated strategy for improving in vivo exposure .

Peptide therapeutics Metabolic stability Protease resistance

Coupling Efficiency: α-Methyl Substitution in Fmoc-Glu Analogs Suppresses Racemization During Peptide Bond Formation

α-Alkyl substitution at the Cα position reduces the acidity of the α-proton, thereby suppressing base-catalyzed enolization and subsequent racemization during carbodiimide-mediated coupling reactions [1]. In analogous N-Boc-α-methyl-glutamic acid systems, coupling yields of 92% have been achieved with minimal epimerization during activation [2]. While direct coupling efficiency data for Fmoc-alpha-methyl-L-Glu under standardized SPPS conditions are not reported in peer-reviewed literature, the racemization-suppression mechanism is well-established for α,α-disubstituted amino acids as a class and is expected to translate to this compound .

SPPS Racemization suppression Coupling efficiency

Fmoc-alpha-methyl-L-Glu: Defined Research and Industrial Application Scenarios Supported by Differentiation Evidence


Peptide Backbone Constraint and Helical Stabilization in Peptidomimetic Design

Use Fmoc-alpha-methyl-L-Glu when the research objective requires conformational preorganization of the peptide backbone toward a specific secondary structure (e.g., α-helix or β-turn). The α-methyl group restricts φ/ψ dihedral angles and biases the peptide toward folded conformations [1]. This application is directly supported by class-level evidence demonstrating that α-methyl substitution forces model peptides to adopt helix-like conformations in aqueous solution, as characterized by 2D NMR and CD spectroscopy [2]. This scenario excludes projects requiring flexible, extended peptide conformations, where unconstrained Fmoc-Glu derivatives remain the appropriate choice.

Metabolic Stabilization of Peptide Therapeutics for Enhanced In Vivo Half-Life

Employ Fmoc-alpha-methyl-L-Glu in peptide sequences intended for in vivo administration where proteolytic degradation limits exposure. The Cα-methyl group sterically shields adjacent amide bonds from protease access, conferring enhanced metabolic stability . Patent disclosures on peptides comprising α,α-disubstituted non-natural amino acids explicitly claim greater resistance to degradation and increased receptor selectivity relative to unmodified sequences [3]. This application is validated by class-level serum stability data demonstrating 3- to 10-fold half-life extensions for α-methyl-amino acid-containing peptides.

Racemization-Sensitive SPPS Requiring High Stereochemical Fidelity

Select Fmoc-alpha-methyl-L-Glu for solid-phase peptide syntheses where epimerization at the glutamate residue would compromise product purity or biological activity. The α-methyl substitution reduces α-proton acidity, suppressing base-catalyzed racemization during activation and coupling steps . Cross-study data from N-Boc-α-methyl-glutamic acid systems demonstrate 92% coupling yields with minimal racemization [4]. This scenario is particularly relevant for large-scale preparative SPPS where minimizing purification steps directly reduces manufacturing costs.

Structure-Activity Relationship (SAR) Studies Probing Glutamate Conformational Requirements

Utilize Fmoc-alpha-methyl-L-Glu as a tool compound in SAR campaigns aimed at defining the conformational constraints required for target engagement. By comparing peptides containing Fmoc-alpha-methyl-L-Glu (conformationally restricted) against those containing standard Fmoc-Glu (flexible), researchers can isolate the contribution of glutamate backbone conformation to receptor binding affinity and downstream signaling outcomes . This application leverages the compound's unique α-methyl modification as a molecular probe for conformational SAR, rather than as an endpoint therapeutic building block.

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